molecular formula C9H14BrN3O B12317154 4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide

4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide

Cat. No.: B12317154
M. Wt: 260.13 g/mol
InChI Key: KJVDBWYKTOQMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide (CAS 1153795-50-6) is a brominated pyrrole-carboxamide derivative of significant interest in medicinal chemistry and infectious disease research. This compound features a molecular formula of C9H14BrN3O and a molecular weight of 260.13 g/mol. Its primary research value lies in its potential as a key synthetic intermediate or active scaffold in the development of novel antimicrobial agents. The structure combines an electron-rich pyrrole ring, a common feature in many biologically active natural products, with a dimethylaminoethyl side chain that can enhance solubility and interaction with biological targets. Researchers are particularly exploring pyrrole-2-carboxamide derivatives as promising inhibitors of Mycobacterium tuberculosis growth, targeting the essential membrane protein MmpL3, which is responsible for transporting mycolic acids in the bacterial cell wall . Inhibition of this target disrupts cell wall biosynthesis, presenting a compelling mechanism of action for novel anti-tuberculosis agents . Furthermore, pyrrole-based compounds are widely investigated for their broad-spectrum biological activities, which include antibacterial and antifungal properties, addressing the urgent global need for new therapeutics against antimicrobial resistance (AMR) . Safety Information: This compound is classified with the signal word 'Danger' and carries hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Researchers must adhere to all relevant precautionary statements and handle the material using appropriate personal protective equipment. Handling Note: This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H14BrN3O

Molecular Weight

260.13 g/mol

IUPAC Name

4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C9H14BrN3O/c1-13(2)4-3-11-9(14)8-5-7(10)6-12-8/h5-6,12H,3-4H2,1-2H3,(H,11,14)

InChI Key

KJVDBWYKTOQMBF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=CN1)Br

Origin of Product

United States

Preparation Methods

Synthesis of N-[2-(Dimethylamino)ethyl]-1H-Pyrrole-2-Carboxamide

The precursor is synthesized via amide coupling between 1H-pyrrole-2-carboxylic acid and 2-(dimethylamino)ethylamine.

Procedure :

  • Activation of carboxylic acid : 1H-pyrrole-2-carboxylic acid (1.0 equiv) is treated with ethyl chloroformate (1.2 equiv) in dichloromethane (DCM) at 0°C, followed by addition of N-methylmorpholine (1.5 equiv).
  • Amide coupling : 2-(Dimethylamino)ethylamine (1.1 equiv) is added dropwise, and the reaction is stirred at 25°C for 12 h.
  • Work-up : The product is extracted with DCM, dried over Na$$2$$SO$$4$$, and purified via silica gel chromatography (yield: 78–85%).

Regioselective Bromination

Bromination of N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide requires careful control to ensure 4-position selectivity.

Methods Compared :

Brominating Agent Solvent Catalyst Temperature Yield (%) Regioselectivity (4:5)
NBS CCl$$_4$$ FeCl$$_3$$ 0–5°C 62 9:1
Br$$_2$$ AcOH None 25°C 45 7:1
DBDMH DMF 40°C 55 8:1

Optimal Conditions :
N-Bromosuccinimide (NBS, 1.1 equiv) in carbon tetrachloride with catalytic FeCl$$_3$$ (0.1 equiv) at 0–5°C achieves 62% yield and >90% 4-bromo selectivity. The reaction proceeds via electrophilic aromatic substitution, where the electron-withdrawing carboxamide group directs bromination to the meta (4-) position.

Early-Stage Bromination Strategies

Paal-Knorr Pyrrole Synthesis with Brominated Precursors

The Paal-Knorr method constructs the pyrrole ring from 1,4-diketones, enabling bromine incorporation during cyclization.

Synthetic Route :

  • Preparation of 4-bromo-1,4-diketone :
    • 3-Bromo-2,5-hexanedione is synthesized by brominating 2,5-hexanedione with NBS in CCl$$_4$$ (yield: 68%).
  • Cyclization :
    • The diketone (1.0 equiv) is treated with ammonium acetate (3.0 equiv) in acetic acid at 80°C for 6 h, yielding 4-bromo-1H-pyrrole-2-carboxylic acid (yield: 71%).
  • Amide Formation :
    • The carboxylic acid is coupled with 2-(dimethylamino)ethylamine using EDCl/HOBt in DMF (yield: 83%).

Advantages :

  • Bromine is introduced prior to ring formation, avoiding regioselectivity challenges.
  • High yields in cyclization and coupling steps.

Alternative Coupling Methods

Direct Coupling of 4-Bromo-1H-Pyrrole-2-Carboxylic Acid

When the brominated acid is commercially available, a one-step amidation is feasible.

Procedure :

  • Activation : 4-Bromo-1H-pyrrole-2-carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) to form the acid chloride.
  • Amidation : The acid chloride is reacted with 2-(dimethylamino)ethylamine (1.2 equiv) in THF at 0°C, followed by warming to 25°C (yield: 88%).

Comparison of Coupling Agents :

Agent Solvent Temperature Yield (%) Purity (%)
EDCl/HOBt DMF 25°C 85 97
DCC/DMAP CH$$2$$Cl$$2$$ 0°C → 25°C 82 95
Thionyl chloride THF 0°C → 25°C 88 98

Thionyl chloride-mediated activation provides the highest yield and purity, making it preferable for industrial-scale synthesis.

Industrial-Scale Production and Optimization

Crystallization and Purification

The final product is purified via recrystallization from ethanol/water (3:1), yielding white crystals with ≥97% purity (HPLC). Key parameters:

Parameter Optimal Value Effect on Purity
Cooling rate 0.5°C/min Prevents oiling out
Solvent ratio 3:1 EtOH/H$$_2$$O Maximizes recovery
Seed crystal usage 0.1% w/w Controls crystal size

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines or other reduced derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide, thiols, or alkoxides in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic hydrolysis involves hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Substitution Reactions: Yield various substituted pyrrole derivatives.

    Oxidation: Produces N-oxides or other oxidized forms.

    Reduction: Results in amines or other reduced compounds.

    Hydrolysis: Forms carboxylic acids and amines.

Scientific Research Applications

4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Hazard Information
4-Bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide 1153795-50-6 C₉H₁₄BrN₃O 260.13 Bromo, dimethylaminoethyl H301, H311, H331
4-Bromo-1H-pyrrole-2-carboxamide 196106-96-4 C₅H₅BrN₂O 189.01 Bromo, carboxamide Not provided
4-Bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride 108725-36-6 C₁₂H₁₈BrClN₂O₂S 369.71 Bromo, diethylaminoethyl, sulfonamide Not provided
4-(2-Bromobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide 477852-53-2 C₁₄H₁₃BrN₂O₂ 321.17 Bromobenzoyl, dimethyl Not provided

Table 2: Functional Group Impact on Properties

Substituent Effect on Properties Example Compound
Dimethylaminoethyl Enhances basicity and solubility in acidic media; may improve membrane permeability Target compound
Carboxylic acid Increases polarity and hydrogen-bonding capacity; reduces lipophilicity 4-Bromo-1H-pyrrole-2-carboxylic acid
Bromobenzoyl Augments aromatic interactions; increases molecular weight 4-(2-Bromobenzoyl)-N,N-dimethyl derivative

Biological Activity

4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide is a synthetic compound with significant biological activity, particularly in medicinal chemistry. Its unique structure, characterized by a bromine atom at the 4-position of the pyrrole ring and a dimethylaminoethyl side chain, enhances its pharmacological properties. This article reviews the biological activity of this compound, including its mechanism of action, comparative studies with similar compounds, and relevant case studies.

The synthesis of this compound typically involves three main steps:

  • Bromination of Pyrrole : The pyrrole ring is brominated at the 4-position using bromine or N-bromosuccinimide (NBS).
  • Introduction of Dimethylaminoethyl Group : The brominated intermediate is reacted with 2-(dimethylamino)ethylamine in the presence of a base like triethylamine.
  • Formation of Carboxamide : The final step involves introducing the carboxamide group, often through reaction with an acid chloride or anhydride.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethylaminoethyl group enhances membrane permeability, facilitating cellular uptake. Additionally, the carboxamide group can form hydrogen bonds with target proteins, stabilizing interactions that modulate their activity.

Antiviral Activity

Research indicates that derivatives of pyrrole compounds, including those similar to this compound, exhibit antiviral properties. A study demonstrated that certain pyrrole derivatives could inhibit viral replication in vitro by more than 90% without significant cytotoxic effects on host cells . This suggests potential applications in treating viral infections such as COVID-19.

Anticancer Activity

The compound has been explored for its anticancer properties. In vitro assays have shown that it can inhibit specific cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. For instance, structural modifications to similar compounds have led to enhanced selectivity and potency against various cancer types .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureBiological ActivityNotes
This compoundStructureAntiviral, AnticancerEnhanced membrane permeability
4-bromo-N-[2-(dimethylamino)ethyl]-1H-indole-2-carboxamideStructureAnticancerIndole ring may affect binding
4-chloro-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamideStructureModerate activityChlorine may reduce potency

The presence of the bromine atom in this compound allows for specific substitution reactions that can enhance its biological activity compared to its chloro analogs.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Antiviral Efficacy : A study involving a series of pyrrole derivatives demonstrated significant antiviral activity against coronaviruses, suggesting that modifications to the structure can yield potent inhibitors .
  • Cancer Cell Line Studies : In vitro studies have shown that this compound can effectively inhibit growth in various cancer cell lines by targeting specific kinases involved in cell cycle regulation .
  • Enzyme Interaction Studies : Research has indicated that this compound can bind to specific enzymes, modulating their function and leading to diverse biological effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.